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Abstract
Ac-Leu-Leu-Norleucinol, commonly known as ALLN or Calpain Inhibitor I, is a potent, cell-

permeable, and reversible tripeptide aldehyde inhibitor of a range of cysteine proteases.[1][2]

Its primary targets include calpains I and II, cathepsins B and L, and the 20S proteasome.[1][3]

[4][5] By inhibiting these key enzymes, ALLN interferes with critical cellular processes such as

the ubiquitin-proteasome pathway, apoptosis, cell cycle progression, and inflammatory

signaling.[1][4][6] This guide provides a comprehensive overview of the chemical structure,

physicochemical properties, biological activity, and mechanisms of action of Ac-Leu-Leu-
Norleucinol, supported by detailed experimental protocols and pathway diagrams to facilitate

its application in research and drug development.

Chemical Structure and Properties
Ac-Leu-Leu-Norleucinol is a tripeptide composed of N-acetylleucine, leucine, and a

norleucinal residue.[7] The aldehyde group on the C-terminal norleucinal is crucial for its

inhibitory activity. The molecule adopts an extended conformation in its crystalline state.[2]

Table 1: Chemical and Physical Properties of Ac-Leu-Leu-Norleucinol
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Property Value Reference(s)

IUPAC Name

(2S)-2-acetamido-4-methyl-N-

[(2S)-4-methyl-1-oxo-1-

[[(2S)-1-oxohexan-2-

yl]amino]pentan-2-

yl]pentanamide

[7]

Synonyms

ALLN, Calpain Inhibitor I, MG-

101, Ac-Leu-Leu-Nle-al, N-

Acetyl-L-leucyl-L-leucyl-L-

norleucinal

[2][4][7][8]

Molecular Formula C₂₀H₃₇N₃O₄ [4][6][7][9]

Molecular Weight 383.53 g/mol [4][8][9]

CAS Number 110044-82-1 [4][6][7][8]

Appearance White to off-white solid powder [4][8]

Solubility

Soluble in DMSO (>10 mM),

ethanol (5 mg/ml), and

methanol. Insoluble in water

and aqueous buffers.

[3][6]

SMILES

CCCC--INVALID-LINK--

NC(=O)--INVALID-LINK--

NC(=O)--INVALID-LINK--

NC(=O)C

[4][7]

InChI Key
FMYKJLXRRQTBOR-

BZSNNMDCSA-N
[4]

Biological Activity and Mechanism of Action
ALLN exhibits a broad spectrum of biological activities primarily through its inhibition of cysteine

proteases and the proteasome. This inhibition affects numerous downstream cellular pathways.

Enzyme Inhibition
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ALLN is a potent reversible inhibitor of several key proteases. The aldehyde functional group

readily undergoes nucleophilic attack by the active site cysteine or threonine residues of its

target enzymes.[4] In the case of the proteasome, it forms a reversible hemiacetal with the N-

terminal threonine of the β5 subunit, inhibiting its chymotrypsin-like activity.[1]

Table 2: Quantitative Inhibitory Activity of Ac-Leu-Leu-Norleucinol

Target Enzyme Inhibition Constant (Ki) Reference(s)

Calpain I 190 nM [1][3][4][5]

Calpain II 220 nM [1][3][4][5]

Cathepsin B 150 nM [1][3][4][5]

Cathepsin L 500 pM [1][3][4][5]

Proteasome (20S) 6 µM [1][4][5]

Key Signaling Pathways Affected
One of the most well-characterized effects of ALLN is the inhibition of the NF-κB (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-

κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving a

stimulus (e.g., from cytokines like TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα,

targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The

degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus and activate the

transcription of pro-inflammatory and survival genes. ALLN blocks this pathway by inhibiting the

proteasomal degradation of phosphorylated IκBα, thereby preventing NF-κB activation.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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